- New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with HydrazineJournal of Organic Chemistry, 2006, 71(21), 8166-8172,
Cas no 914311-50-5 (4-Bromo-1H-indazol-3-amine)

4-Bromo-1H-indazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 4-bromo-1H-indazol-3-amine
- 3-Amino-4-bromo-1H-indazole
- 4-BROMO-1H-INDAZOL-3-YLAMINE
- 4-Bromo-2H-indazol-3-ylamine
- 1H-INDAZOL-3-AMINE, 4-BROMO-
- PubChem20681
- 4-Bromo-1H-indazole-3-amine
- 4-bromo-1H-indazole-3-ylamine
- 3-AMINO-4-BROMOINDAZOLE
- IXXXOIXGQFPLIH-UHFFFAOYSA-N
- BCP27097
- SBB052084
- PB13089
- AM90157
- BC004585
- 4-Bromo-1H-indazol-3-amine (ACI)
- DB-026188
- Z1269220695
- DTXSID90475006
- CS-W009221
- AC-27137
- SY027742
- MFCD09909580
- J-514544
- AKOS005073920
- 4-bromo-1H-indazol-3-amine, AldrichCPR
- TS-03023
- AS-813/43501668
- 914311-50-5
- EN300-318226
- SCHEMBL760018
- 4-Bromo-1H-indazol-3-amine
-
- MDL: MFCD09909580
- インチ: 1S/C7H6BrN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11)
- InChIKey: IXXXOIXGQFPLIH-UHFFFAOYSA-N
- SMILES: BrC1C2=C(NN=C2N)C=CC=1
計算された属性
- 精确分子量: 210.97500
- 同位素质量: 210.975
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.7
- XLogP3: 1.9
じっけんとくせい
- 密度みつど: 1.867
- ゆうかいてん: 142-144℃
- Boiling Point: 431.3℃ at 760 mmHg
- フラッシュポイント: 431.342 °C at 760 mmHg
- Refractive Index: 1.8
- Solubility: Slightly soluble.
- PSA: 54.70000
- LogP: 2.48880
4-Bromo-1H-indazol-3-amine Security Information
- Signal Word:Warning
- 危害声明: H317-H319
- Warning Statement: P280-P305+P351+P338
- 危険カテゴリコード: 25
- セキュリティの説明: 45
-
危険物標識:
- 储存条件:Keep in dark place,Inert atmosphere,Room temperature(BD84125)
- HazardClass:IRRITANT
4-Bromo-1H-indazol-3-amine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Bromo-1H-indazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33460-1g |
3-Amino-4-bromo-1H-indazole, 97% |
914311-50-5 | 97% | 1g |
¥5166.00 | 2023-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B11425-10g |
3-Amino-4-bromo-1H-indazole |
914311-50-5 | 95% | 10g |
¥2996.0 | 2022-10-09 | |
TRC | B284345-250mg |
4-Bromo-1H-indazol-3-amine |
914311-50-5 | 250mg |
$ 185.00 | 2022-06-07 | ||
Enamine | EN300-318226-0.25g |
4-bromo-1H-indazol-3-amine |
914311-50-5 | 95.0% | 0.25g |
$19.0 | 2025-03-19 | |
Enamine | EN300-318226-0.05g |
4-bromo-1H-indazol-3-amine |
914311-50-5 | 95.0% | 0.05g |
$19.0 | 2025-03-19 | |
Chemenu | CM109033-10g |
4-bromo-1H-indazol-3-amine |
914311-50-5 | 97% | 10g |
$473 | 2021-08-06 | |
Enamine | EN300-318226-10.0g |
4-bromo-1H-indazol-3-amine |
914311-50-5 | 95.0% | 10.0g |
$180.0 | 2025-03-19 | |
eNovation Chemicals LLC | Y1124086-5g |
4-Bromo-1H-indazol-3-ylamine |
914311-50-5 | 95% | 5g |
$240 | 2024-07-28 | |
Apollo Scientific | OR30982-5g |
3-Amino-4-bromo-1H-indazole |
914311-50-5 | 5g |
£160.00 | 2023-04-20 | ||
eNovation Chemicals LLC | D509731-1g |
4-BroMo-1H-indazol-3-aMine |
914311-50-5 | 97% | 1g |
$150 | 2024-05-24 |
4-Bromo-1H-indazol-3-amine 合成方法
Synthetic Circuit 1
1.2 Reagents: Hydrazine ; 5 - 25 h, reflux
Synthetic Circuit 2
- 3-[(Imidazolidin-2-yl)imino]indazole ligands with selectivity for the α2-adrenoceptor compared to the imidazoline I1 receptorBioorganic & Medicinal Chemistry, 2011, 19(1), 321-329,
4-Bromo-1H-indazol-3-amine Raw materials
4-Bromo-1H-indazol-3-amine Preparation Products
4-Bromo-1H-indazol-3-amine 関連文献
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
4-Bromo-1H-indazol-3-amineに関する追加情報
4-Bromo-1H-indazol-3-amine (CAS No. 914311-50-5): A Versatile Building Block in Medicinal Chemistry
4-Bromo-1H-indazol-3-amine (CAS No. 914311-50-5) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical research and organic synthesis. This brominated indazole derivative serves as a crucial intermediate in the development of various biologically active molecules, particularly in the field of kinase inhibitor drug discovery and cancer therapeutics.
The molecular structure of 4-Bromo-1H-indazol-3-amine features a bromine atom at the 4-position and an amino group at the 3-position of the indazole core, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This characteristic has made it particularly valuable in modern medicinal chemistry, where researchers frequently search for "indazole-based drug candidates" or "brominated heterocycle building blocks".
Recent studies have highlighted the importance of 4-Bromo-1H-indazol-3-amine derivatives in addressing current medical challenges. With growing interest in "targeted cancer therapies" and "precision medicine approaches", this compound has emerged as a key player in developing inhibitors for various protein kinases. The pharmaceutical industry has shown particular interest in its potential applications for "tyrosine kinase inhibitor development" and "JAK-STAT signaling pathway modulation".
From a synthetic chemistry perspective, 4-Bromo-1H-indazol-3-amine offers multiple sites for functionalization, allowing medicinal chemists to create diverse molecular libraries. This aligns well with current trends in "fragment-based drug design" and "combinatorial chemistry approaches". The presence of both bromine and amino groups enables various transformations, including Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and nucleophilic aromatic substitutions.
The compound's physicochemical properties make it particularly suitable for drug discovery applications. With a molecular weight of 212.05 g/mol and moderate lipophilicity, 4-Bromo-1H-indazol-3-amine derivatives often exhibit favorable drug-like properties, addressing the pharmaceutical industry's need for "bioavailable small molecules" and "orally active compounds". These characteristics explain why searches for "indazole pharmacokinetics" and "heterocycle ADME properties" have increased significantly in recent years.
Beyond its pharmaceutical applications, 4-Bromo-1H-indazol-3-amine has found use in material science as a precursor for organic electronic materials. The indazole core's electron-rich nature and the bromine atom's reactivity make it suitable for creating conjugated systems, responding to growing interest in "organic semiconductors" and "molecular electronics".
The synthesis and handling of 4-Bromo-1H-indazol-3-amine require specialized knowledge in heterocyclic chemistry. Researchers often search for "indazole synthesis protocols" and "brominated heterocycle purification methods", reflecting the technical challenges associated with working with this class of compounds. Proper characterization techniques, including NMR spectroscopy and mass spectrometry, are essential for quality control.
Market analysis indicates growing demand for 4-Bromo-1H-indazol-3-amine and related indazole derivatives, driven by increased pharmaceutical R&D investment. The compound's versatility aligns with current trends toward "multitarget drug discovery" and "polypharmacology approaches", explaining why it remains a popular choice among medicinal chemists.
In conclusion, 4-Bromo-1H-indazol-3-amine (CAS No. 914311-50-5) represents a strategically important building block in modern drug discovery and materials science. Its unique structural features and reactivity profile continue to make it valuable for researchers working on "next-generation therapeutics" and "advanced functional materials". As the scientific community's understanding of indazole chemistry deepens, the applications of this compound are likely to expand further.
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